molecular formula C11H11BrN2 B1401984 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile CAS No. 1260837-23-7

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1401984
CAS No.: 1260837-23-7
M. Wt: 251.12 g/mol
InChI Key: MEROEMNZRARNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H11BrN2 It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a pyrrolidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C). The nitro group is reduced to an amine, which then reacts with pyrrolidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.

    Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.

Scientific Research Applications

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is not well-documented, but it is believed to interact with specific molecular targets through its functional groups. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is unique due to the combination of its bromine, pyrrolidine, and nitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁BrN₂. Its structure features:

  • A bromine atom attached to a benzene ring.
  • A pyrrolidine group , which contributes to its biological activity.
  • A nitrile functional group , enhancing its reactivity.

This structural configuration allows for various interactions with biological targets, making it a promising candidate for drug development.

Research indicates that this compound acts primarily as a selective androgen receptor modulator. This mechanism is crucial for:

  • Muscle growth and maintenance : By selectively binding to androgen receptors, it can promote anabolic effects similar to testosterone but with reduced side effects associated with traditional anabolic steroids.
  • Potential treatments for muscle wasting and osteoporosis : The compound's ability to modulate androgen receptor activity makes it a candidate for treating conditions that require muscle preservation.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound effectively modulate androgen receptor activity. These studies suggest that the compound exhibits:

  • High binding affinity : Preliminary data indicate favorable pharmacokinetic properties, which are essential for further clinical development.
  • Selectivity over other receptors : This selectivity minimizes potential side effects, making it an attractive option for therapeutic use.

Synthesis

The synthesis of this compound typically involves several steps:

  • Pyrrolidine-mediated displacement : The more reactive C-Cl bond in a precursor compound is displaced to form the desired product.
  • SNAr procedure : This method is commonly used in the synthesis of heterocyclic compounds, facilitating the introduction of the pyrrolidine moiety.

Comparative Analysis with Similar Compounds

A table comparing this compound with structurally similar compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-(Pyrrolidin-1-yl)benzonitrileLacks bromine substitutionOften used in SARMs research
2-Bromo-4-(pyrrolidin-1-yl)benzonitrileBromine at different positionShows different receptor selectivity
5-(Pyrrolidin-1-yl)-2-methylbenzonitrileDifferent aromatic substitutionPotentially different biological effects

This comparative analysis underscores the structural diversity within this chemical class and how specific substitutions influence biological activity.

Properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROEMNZRARNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.